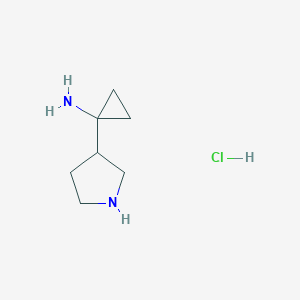
1-(2-Bromoethenyl)-3,5-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromoethenyl)-3,5-dimethylbenzene is an organic compound with the molecular formula C10H11Br. It is a derivative of benzene, where the benzene ring is substituted with a bromoethenyl group and two methyl groups at the 3 and 5 positions. This compound is known for its applications in organic synthesis and its potential use in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromoethenyl)-3,5-dimethylbenzene typically involves the bromination of 3,5-dimethylstyrene. The reaction can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction proceeds via a radical mechanism, where the bromine atom is added to the double bond of the styrene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Bromoethenyl)-3,5-dimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Addition Reactions: The double bond in the bromoethenyl group can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols (R-SH).
Addition Reactions: Reagents such as bromine (Br2), hydrogen (H2) with a catalyst, and other electrophiles can be used.
Oxidation Reactions: Oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include 1-(2-hydroxyethenyl)-3,5-dimethylbenzene, 1-(2-aminoethenyl)-3,5-dimethylbenzene, and 1-(2-thioethenyl)-3,5-dimethylbenzene.
Addition Reactions: Products include 1,2-dibromo-3,5-dimethylbenzene and 1-(2-hydroxyethyl)-3,5-dimethylbenzene.
Oxidation Reactions: Products include epoxides and other oxygenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromoethenyl)-3,5-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-(2-Bromoethenyl)-3,5-dimethylbenzene depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In addition reactions, the double bond reacts with electrophiles to form addition products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Bromoethenyl)benzene: Similar structure but lacks the methyl groups at the 3 and 5 positions.
3,5-Dimethylstyrene: Lacks the bromoethenyl group but has the same methyl substitutions on the benzene ring.
1-Bromo-2-phenylethylene: Similar structure but lacks the methyl groups on the benzene ring.
Uniqueness
1-(2-Bromoethenyl)-3,5-dimethylbenzene is unique due to the presence of both the bromoethenyl group and the methyl groups on the benzene ring. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable in various synthetic and research applications.
Eigenschaften
Molekularformel |
C10H11Br |
|---|---|
Molekulargewicht |
211.10 g/mol |
IUPAC-Name |
1-[(E)-2-bromoethenyl]-3,5-dimethylbenzene |
InChI |
InChI=1S/C10H11Br/c1-8-5-9(2)7-10(6-8)3-4-11/h3-7H,1-2H3/b4-3+ |
InChI-Schlüssel |
VFLFHDDWOLDJRP-ONEGZZNKSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1)/C=C/Br)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)C=CBr)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



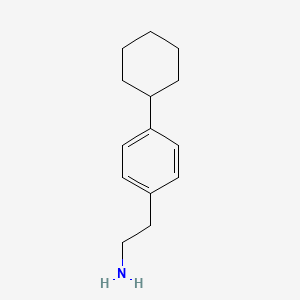

![5,6-Dihydro-4H-cyclopenta[b]thiophen-6-ol](/img/structure/B13646213.png)
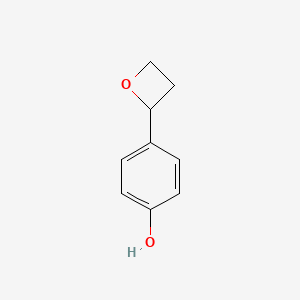
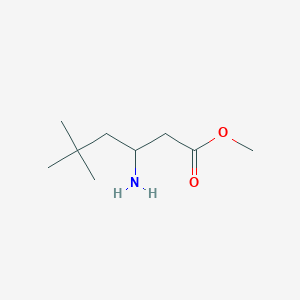
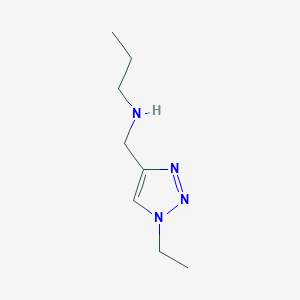
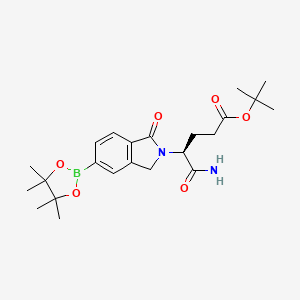
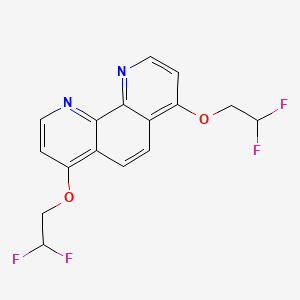

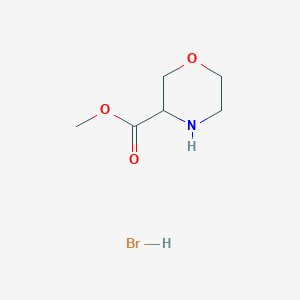
![1H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B13646274.png)
![N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]-1-propanoylpiperidine-4-carboxamide](/img/structure/B13646275.png)
